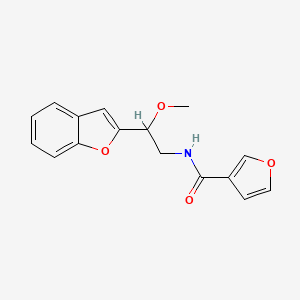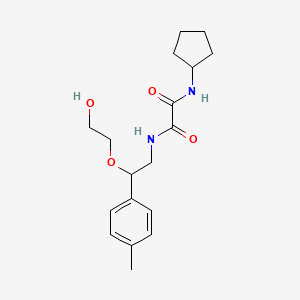
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that is structurally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. In
Mécanisme D'action
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the brain and immune system, respectively. Activation of these receptors by this compound leads to the modulation of various physiological and biochemical processes, including pain perception, inflammation, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of THC, including analgesia, anti-inflammatory effects, and modulation of appetite and mood. However, this compound has been shown to be more potent and longer-lasting than THC, making it a potentially valuable therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in lab experiments include its potency, selectivity for cannabinoid receptors, and long-lasting effects. However, its use is limited by the potential for toxicity and the lack of standardized dosing protocols.
Orientations Futures
For research on N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide include the development of more selective and potent analogs, the investigation of its potential use as an anti-cancer agent, and the exploration of its effects on neurodegenerative disorders. Additionally, further research is needed to establish standardized dosing protocols and to evaluate the safety and toxicity of this compound.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Its potent and long-lasting effects make it a valuable research tool, but its potential for toxicity and lack of standardized dosing protocols limit its use. Further research is needed to establish its safety and efficacy as a therapeutic agent and to explore its potential in the treatment of neurodegenerative disorders and cancer.
Méthodes De Synthèse
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is synthesized through a multistep process involving the condensation of cyclopentylamine and 2-(2-hydroxyethoxy)-p-tolyl ketone, followed by the reaction with oxalyl chloride to form the oxalamide derivative. The resulting compound is purified through chromatography and recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSAZUYBBVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
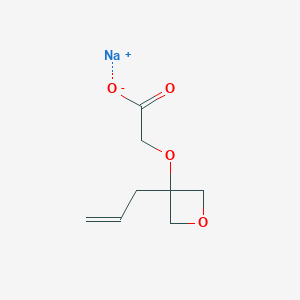
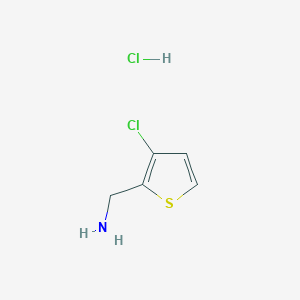
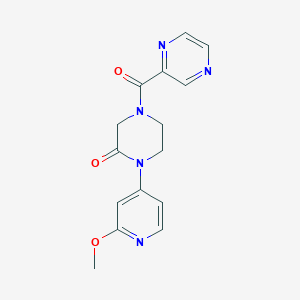
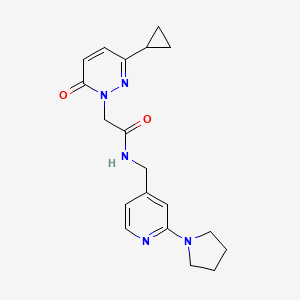
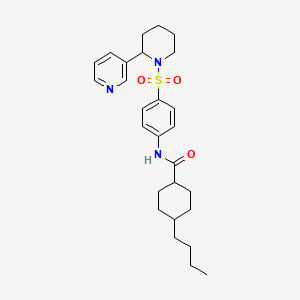
![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)

